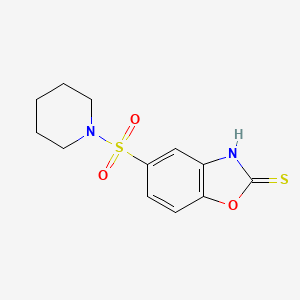

5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams or 3D models.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its role as a reactant or product in chemical reactions, and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, or NMR spectra.Scientific Research Applications

Synthesis and Characterization

- Research has been conducted on the synthesis of novel derivatives containing the benzoxazole moiety, such as 1,3,4-oxadiazole derivatives, due to their therapeutic applications. These compounds have been synthesized and characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectroscopy, to confirm their structures (Raju, 2015).

Biological Activity Evaluation

- These synthesized compounds have been evaluated for their antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed that these compounds exhibited significant antibacterial and moderate antifungal activities, suggesting their potential for further development into potent antimicrobial agents (Raju, 2015).

- Another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were evaluated against butyrylcholinesterase (BChE) enzyme and for molecular docking studies. These compounds showed potential as inhibitors of BChE, a target for Alzheimer’s disease treatment, indicating their potential in developing new therapeutic agents (Khalid et al., 2016).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It could also include precautions that need to be taken when handling the compound.

Future Directions

This could involve potential applications for the compound, areas where further research is needed, or new synthesis methods that could be developed.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

properties

IUPAC Name |

5-piperidin-1-ylsulfonyl-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c15-19(16,14-6-2-1-3-7-14)9-4-5-11-10(8-9)13-12(18)17-11/h4-5,8H,1-3,6-7H2,(H,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREGMSDBKOWQDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368676 |

Source

|

| Record name | 5-(Piperidine-1-sulfonyl)-benzooxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol | |

CAS RN |

26196-35-0 |

Source

|

| Record name | 5-(Piperidine-1-sulfonyl)-benzooxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)

![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)

![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)

![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)

![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)

![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)

![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)